molecular formula C12H14N4OS2 B11431241 N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide

Cat. No.: B11431241
M. Wt: 294.4 g/mol
InChI Key: UOUUBWCGJLOSMH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide typically involves the reaction of 2,1,3-benzothiadiazole with appropriate reagents to introduce the carbamothioyl and methylbutanamide groups. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include thiourea, methylbutanoyl chloride, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl-4-ethoxybenzamide
  • N-(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl-2-(4-ethylphenoxy)acetamide
  • N-(2,1,3-Benzothiadiazole-4-yl)-3-phenylbutanamide

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide

InChI

InChI=1S/C12H14N4OS2/c1-7(2)6-10(17)14-12(18)13-8-4-3-5-9-11(8)16-19-15-9/h3-5,7H,6H2,1-2H3,(H2,13,14,17,18)

InChI Key

UOUUBWCGJLOSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC2=NSN=C21

Origin of Product

United States

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